1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is a synthetic organic compound characterized by the presence of trifluoromethyl and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol typically involves multi-step organic reactions. One common method includes the reaction of a trifluoromethyl ketone with morpholine under controlled conditions to form the desired product. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the morpholine groups can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(morpholin-4-yl)propan-2-ol: Similar structure but lacks the additional morpholine group.
1,1,1-Trifluoro-4-(piperidin-4-yl)-3-(piperidin-4-ylmethyl)butane-2,2-diol: Contains piperidine instead of morpholine.
Uniqueness
1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is unique due to the presence of two morpholine groups, which can enhance its solubility and reactivity. The trifluoromethyl group also imparts unique electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1,1-trifluoro-4-morpholin-4-yl-3-(morpholin-4-ylmethyl)butane-2,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O4/c14-13(15,16)12(19,20)11(9-17-1-5-21-6-2-17)10-18-3-7-22-8-4-18/h11,19-20H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCWSYWQVBJOTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2CCOCC2)C(C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288877 |
Source
|
Record name | 1,1,1-trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427-86-7 |
Source
|
Record name | NSC57949 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1-trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.